REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)[CH3:2].CC([O-])(C)C.[K+].C[N:19](C=O)C>>[CH2:1]([C:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]([NH2:19])[CH:4]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CNC2=NC=CC=C21
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
While vigorously sparging with nitrogen, NH2Cl (92 ml 0.15 M in ether)
|
Type
|
ADDITION
|
Details
|
is added in portions
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at rt for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with Na2S2O3 (2.7 g) in water (50 mL)
|
Type
|
WAIT
|
Details
|
After standing at rt for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
triturated in DCM
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed through silica gel eluting with 10% MeOH in DCM
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CN(C2=NC=CC=C21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |